molecular formula C20H30N4O7 B12697467 (E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate CAS No. 122113-46-6

(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate

Cat. No.: B12697467
CAS No.: 122113-46-6
M. Wt: 438.5 g/mol
InChI Key: CNGCPQRHROHMKD-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including a pyrimidine ring, a morpholine ring, and an ethyl ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the morpholine ring and the diethylamino group. The final step involves the esterification of the compound with (E)-but-2-enedioic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its functional groups that mimic biological molecules.

Medicine

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-but-2-enedioic acid;ethyl 2-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate
  • (E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-piperidin-4-ylpyrimidin-5-yl]acetate

Uniqueness

(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate is unique due to the presence of both the morpholine ring and the diethylamino group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

122113-46-6

Molecular Formula

C20H30N4O7

Molecular Weight

438.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate

InChI

InChI=1S/C16H26N4O3.C4H4O4/c1-4-19(5-2)15-13(11-14(21)23-6-3)12-17-16(18-15)20-7-9-22-10-8-20;5-3(6)1-2-4(7)8/h12H,4-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CNGCPQRHROHMKD-WLHGVMLRSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC=C1CC(=O)OCC)N2CCOCC2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)C1=NC(=NC=C1CC(=O)OCC)N2CCOCC2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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